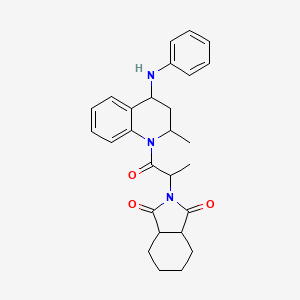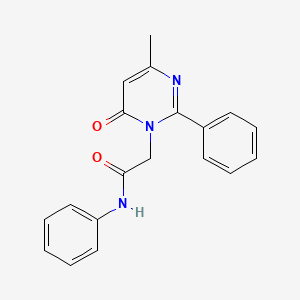![molecular formula C20H22N4O3 B11195097 N-butyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11195097.png)
N-butyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an amidoxime with a carboxylic acid derivative.
Attachment of the Butyl Side Chain: This step involves the alkylation of the quinoline-oxadiazole intermediate with butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl side chain or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted oxadiazole or butyl derivatives.
Scientific Research Applications
N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes such as DNA replication or protein function.
Comparison with Similar Compounds
Similar Compounds
- N-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
- N-BUTYL-2-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Uniqueness
N-BUTYL-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the presence of the cyclopropyl group, which can impart additional steric hindrance and electronic effects, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-butyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-10-21-17(25)12-24-16-7-5-4-6-14(16)15(11-18(24)26)20-22-19(23-27-20)13-8-9-13/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,25) |
InChI Key |
VEHHGEONSOQIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C2=CC=CC=C2C(=CC1=O)C3=NC(=NO3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11195014.png)
![tert-butyl 2-(N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B11195020.png)


![N-(3-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195040.png)

![2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11195057.png)
![2-[(2-Methoxyphenyl)hydrazido]-4-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11195060.png)
![N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11195067.png)
![3-Fluoro-4-methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11195077.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11195087.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11195106.png)
![4-chloro-N-[(2E)-3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11195109.png)
